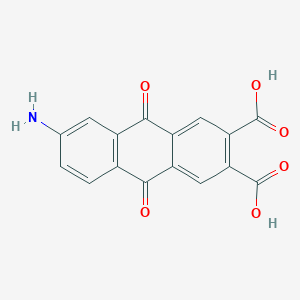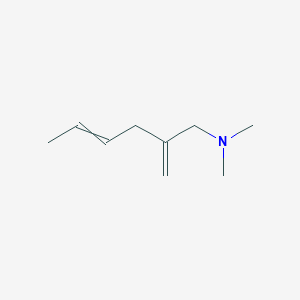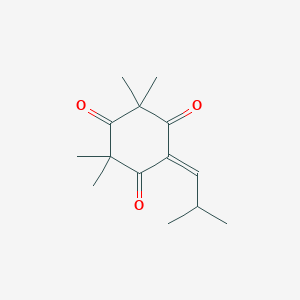
2,3-Anthracenedicarboxylic acid, 6-amino-9,10-dihydro-9,10-dioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Anthracenedicarboxylic acid, 6-amino-9,10-dihydro-9,10-dioxo- is a complex organic compound with significant applications in various scientific fields It is a derivative of anthracene, characterized by the presence of carboxylic acid groups at the 2 and 3 positions, an amino group at the 6 position, and a quinone structure at the 9 and 10 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Anthracenedicarboxylic acid, 6-amino-9,10-dihydro-9,10-dioxo- typically involves multi-step organic reactions. One common method includes the nitration of anthracene followed by reduction to introduce the amino group. The carboxylic acid groups are then introduced through oxidation reactions. The quinone structure is formed by further oxidation of the anthracene core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the corresponding dihydroxy compound.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products:
Oxidation Products: Various quinone derivatives.
Reduction Products: Dihydroxyanthracene derivatives.
Substitution Products: Functionalized anthracene derivatives with different substituents at the amino or carboxylic acid positions.
Applications De Recherche Scientifique
2,3-Anthracenedicarboxylic acid, 6-amino-9,10-dihydro-9,10-dioxo- has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable quinone structure.
Mécanisme D'action
The mechanism of action of 2,3-Anthracenedicarboxylic acid, 6-amino-9,10-dihydro-9,10-dioxo- involves its interaction with various molecular targets and pathways. The quinone structure allows it to participate in redox reactions, which can generate reactive oxygen species (ROS) and induce oxidative stress in biological systems. This property is particularly useful in its potential anticancer activity, where it can induce apoptosis in cancer cells. The amino and carboxylic acid groups also enable it to form hydrogen bonds and interact with specific enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
- 2,6-Anthraquinone dicarboxylic acid
- 9,10-Dioxoanthracene-2,6-dicarboxylic acid
- 1-Amino-4-bromo-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid
Comparison: Compared to these similar compounds, 2,3-Anthracenedicarboxylic acid, 6-amino-9,10-dihydro-9,10-dioxo- is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both amino and carboxylic acid groups, along with the quinone structure, makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
61415-72-3 |
|---|---|
Formule moléculaire |
C16H9NO6 |
Poids moléculaire |
311.24 g/mol |
Nom IUPAC |
6-amino-9,10-dioxoanthracene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C16H9NO6/c17-6-1-2-7-8(3-6)14(19)10-5-12(16(22)23)11(15(20)21)4-9(10)13(7)18/h1-5H,17H2,(H,20,21)(H,22,23) |
Clé InChI |
WEQVJFXPIBNXCF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1N)C(=O)C3=CC(=C(C=C3C2=O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[(Phenylethynyl)phosphanediyl]bis(N,N-dimethylaniline)](/img/structure/B14583473.png)
![6-Fluoro-1-[(4-iodophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14583474.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(1R)-1-methylheptyl]-](/img/structure/B14583476.png)



![3,4,7-Triazabicyclo[4.1.0]hepta-2,4-diene, 7-cyclohexyl-2,5-diphenyl-](/img/structure/B14583517.png)

![1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine](/img/structure/B14583526.png)




![6-Chloro-3-[(hydroxymethyl)amino]-4H-1-benzothiopyran-4-one](/img/structure/B14583562.png)
